molecular formula C10H14O4 B1649995 (2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid CAS No. 110107-15-8

(2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid

Cat. No. B1649995
CAS RN: 110107-15-8
M. Wt: 198.22 g/mol
InChI Key: ZBXYMKUZCWCGPC-BDWKERMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E, 4E)-2, 7-Dimethyl-2, 4-octadienedioic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms (2E, 4E)-2, 7-Dimethyl-2, 4-octadienedioic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral (2E, 4E)-2, 7-Dimethyl-2, 4-octadienedioic acid has been primarily detected in urine. Within the cell, (2E, 4E)-2, 7-dimethyl-2, 4-octadienedioic acid is primarily located in the cytoplasm, membrane (predicted from logP) and adiposome. Outside of the human body, (2E, 4E)-2, 7-dimethyl-2, 4-octadienedioic acid can be found in garden tomato. This makes (2E, 4E)-2, 7-dimethyl-2, 4-octadienedioic acid a potential biomarker for the consumption of this food product.

Scientific Research Applications

Unsaturated Fatty Acids from Rare Actinomycetes

  • A study identified new metabolites produced by Couchioplanes sp. RD010705, including variants of (2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid (Saito et al., 2021).

Synthesis Techniques

  • Efficient synthesis methods have been developed for (±)-(2E,4E)-2,7-Dimethylocta-2,4-dienedioic acid using various chemical reactions (Wenkert & Khatuya, 1999).

Plant Biology Research

  • The compound has been identified in studies involving tomato mutants, linking it to plant stress responses (Linforth et al., 1987).

Chemistry of Natural Products

  • Research on antibiotic 1233A (an inhibitor of cholesterol biosynthesis) used (2E,4E)-geometry similar to that in (2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid for structural comparisons (Koseki et al., 1992).

Capillary Electrophoresis in Food Analysis

  • A new compound in walnut with a structure similar to (2E,4E)-8-hydroxy-2,7-dimethyl-2,4-decadiene-1,10-dioic acid was identified using capillary electrophoresis (Gómez-Caravaca et al., 2008).

Antioxidant Activity in Fruits

  • Glucosylated carotenoid metabolites from fruits, including variants of (2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid, have been studied for their antioxidant properties (Fiorentino et al., 2006).

properties

CAS RN

110107-15-8

Product Name

(2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

(2E,4E)-2,7-dimethylocta-2,4-dienedioic acid

InChI

InChI=1S/C10H14O4/c1-7(9(11)12)5-3-4-6-8(2)10(13)14/h3-5,8H,6H2,1-2H3,(H,11,12)(H,13,14)/b4-3+,7-5+

InChI Key

ZBXYMKUZCWCGPC-BDWKERMESA-N

Isomeric SMILES

CC(C/C=C/C=C(\C)/C(=O)O)C(=O)O

SMILES

CC(CC=CC=C(C)C(=O)O)C(=O)O

Canonical SMILES

CC(CC=CC=C(C)C(=O)O)C(=O)O

melting_point

124-126°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid
Reactant of Route 2
(2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid
Reactant of Route 3
(2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid
Reactant of Route 4
(2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid
Reactant of Route 5
(2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid
Reactant of Route 6
(2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid

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